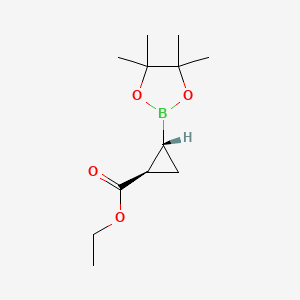

trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Pinacol boronic esters, such as trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a radical approach has been reported for catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .Chemical Reactions Analysis

This compound is commonly used in Suzuki-Miyaura cross-coupling . This reaction is a key step to synthesize various compounds . Additionally, a radical approach has been reported for catalytic protodeboronation of alkyl boronic esters .Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis and Catalytic Applications

Stereoselective Synthesis of Vinyl Iodides : Research highlights the ability of trans-polyenyl-1-boronate pinacol esters to transform into corresponding Z- or E-iodides under specific conditions. This conversion is pivotal for the stereoselective synthesis of complex organic molecules, offering a method to control the geometry of double bonds in synthetic compounds (Stewart & Whiting, 1995).

Rh(I)-Catalyzed Enantioselective Synthesis : The use of aryl pinacolboronic esters in Rh(I)-catalyzed reactions has enabled the enantioselective synthesis of indanols bearing tertiary alcohol groups. This demonstrates the utility of boronic acid pinacol esters in achieving high levels of stereocontrol in catalytic intramolecular hydroarylation of unactivated ketones (Gallego & Sarpong, 2012).

Material Science and Polymerization

Polymerization Techniques : Studies have also explored the role of pinacolboronate esters in polymerization processes. For instance, the alternating intramolecular and intermolecular catalyst-transfer Suzuki-Miyaura Condensation Polymerization technique uses dibromoarene and arylenediboronic acid (ester) for the synthesis of π-conjugated polymers with boronic acid (ester) moieties, showcasing a novel approach to polymer synthesis (Nojima et al., 2016).

Analytical and Synthetic Methodologies

Analytical Challenges and Solutions : The analysis of highly reactive pinacolboronate esters presents unique challenges due to their propensity for hydrolysis. Advanced analytical techniques have been developed to stabilize and analyze these compounds, demonstrating their critical role in the purity assessment of complex synthetic intermediates (Zhong et al., 2012).

Eigenschaften

IUPAC Name |

ethyl (1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BO4/c1-6-15-10(14)8-7-9(8)13-16-11(2,3)12(4,5)17-13/h8-9H,6-7H2,1-5H3/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAORUCVESAXSRS-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CC2C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride](/img/structure/B2644925.png)

![2-[2-(4-Methoxyanilino)vinyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B2644934.png)

![2-[(4-propoxybenzyl)thio]-1H-benzimidazole](/img/structure/B2644937.png)

![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2644938.png)